molecular formula C9H8O3 B1361568 2-Formylphenyl acetate CAS No. 5663-67-2

2-Formylphenyl acetate

Cat. No. B1361568
CAS RN: 5663-67-2
M. Wt: 164.16 g/mol
InChI Key: JWSIJFDOWHFZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formylphenyl acetate is a chemical compound with the CAS Number: 5663-67-2. It has a molecular weight of 164.16 and its IUPAC name is 2-formylphenyl acetate . It is typically stored at ambient temperature and is in liquid-oil physical form .


Molecular Structure Analysis

The molecular formula of 2-Formylphenyl acetate is C9H8O3 . The InChI code for the compound is 1S/C9H8O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-6H,1H3 .


Chemical Reactions Analysis

Esters like 2-Formylphenyl acetate can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .


Physical And Chemical Properties Analysis

2-Formylphenyl acetate is a liquid-oil substance . It has a density of 1.183g/cm .

Scientific Research Applications

Green Chemistry in Suzuki Coupling Reactions

2-Formylphenyl acetate is explored in the context of green Suzuki coupling reactions. These reactions are crucial in creating functionalized biaryls in both academic and industrial research. A green, aqueous method using water as the primary solvent was developed, emphasizing sustainable chemistry practices and cost-effectiveness. This approach is promising for creating compounds like ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, showcasing potential in developing new nonsteroidal anti-inflammatory drugs for arthritis treatment (Costa et al., 2012).

Optical Properties of Metal Complexes

Research on cyclometallated Pt(II) and Pd(II) complexes of 2-Phenylbenzothiazole with acetate ligands reveals their application in modifying optical properties. These complexes significantly alter the optical characteristics of aryl-substituted benzothiazoles, which are effective fluorophores used in scintillators (Katlenok & Balashev, 2012).

Chemoselective Acetylation in Drug Synthesis

In the synthesis of antimalarial drugs, chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase as a catalyst is critical. This process involves various acyl donors, with vinyl acetate found to be the most effective. The process optimization and kinetics of this reaction are vital in natural drug synthesis (Magadum & Yadav, 2018).

Hydroxyl Protection in Organic Synthesis

The (2-nitrophenyl)acetyl group is used to protect hydroxyl functions in organic synthesis. Its utility is highlighted in its stability under common carbohydrate transformations and its selective removal without affecting other common protecting groups. This offers orthogonal protection compared to widely used groups like tert-butyldimethylsilyl (Daragics & Fügedi, 2010).

Enhancing Acetaminophen Crystallization

A study on the large-scale crystallization of acetaminophen Form II crystals demonstrates a novel method combining acetylation and crystallization. This process, which involves a sudden drop in solubility, leads to the production of large amounts of Form II crystals, which is significant for pharmaceutical manufacturing (Lee, Lin & Lee, 2014).

Amorphous Nanocages in Water Treatment

Amorphous Co(OH)2 nanocages were explored as activators for efficient degradation of acetaminophen in wastewater treatment. These nanocages demonstrate superior performance compared to crystalline counterparts, offering insights into advanced materials for environmental applications (Qi et al., 2020).

Safety And Hazards

The safety information for 2-Formylphenyl acetate includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-formylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSIJFDOWHFZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285112
Record name 2-formylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formylphenyl acetate

CAS RN

5663-67-2
Record name NSC40538
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-formylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Formylphenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Formylphenyl acetate
Reactant of Route 2
Reactant of Route 2
2-Formylphenyl acetate
Reactant of Route 3
2-Formylphenyl acetate
Reactant of Route 4
Reactant of Route 4
2-Formylphenyl acetate
Reactant of Route 5
Reactant of Route 5
2-Formylphenyl acetate
Reactant of Route 6
Reactant of Route 6
2-Formylphenyl acetate

Citations

For This Compound
36
Citations
A Kowalkowska, A Jończyk - Synthetic Communications, 2011 - Taylor & Francis
… Ylides—Key Step in the Synthesis of Methyl 2-Formylphenyl Acetate … ) were deprotected to afford methyl 2-formylphenyl acetate (9) in good yield. … methyl 2-formylphenyl acetate …
Number of citations: 9 www.tandfonline.com
K Bowden, J Izadi, SL Powell - Reactions, 1997 - Citeseer
… 2-formylbenzoate has been studied at 25.0 C in water6 and at several temperatures in 70% (v/v) 1,4-dioxane–water7 and the alkaline and neutral hydrolysis of 2-formylphenyl acetate at …
Number of citations: 2 citeseerx.ist.psu.edu
MJSA Silva, RAN Cavadas, H Faustino… - … A European Journal, 2022 - Wiley Online Library
… To test this idea, 2-formylphenyl acetate 1 was prepared and used in … with 2-formylphenyl acetate 1, in aqueous conditions. … at 6.7 min is the TCEP adduct with 2-formylphenyl acetate 1. …
SP Hiscocks, M áKomal Reddy - Journal of the Chemical Society …, 1997 - pubs.rsc.org
… However, the rate of the alkaline hydrolysis of N-(2-formylphenyl)acetamide is very much slower than that of 2-formylphenyl acetate.The activation parameters for the acetanilides …
Number of citations: 1 pubs.rsc.org
L Serusi, A Di Mola, A Massa - RSC advances, 2023 - pubs.rsc.org
… In the present investigation our attention focused on the homologous building block 2-formylphenyl acetate with the aim of the construction of the δ-lactam ring of diversified 3-…
Number of citations: 7 pubs.rsc.org
MJ O'Sullivan, RJD Hatley, CR Wellaway, SP Bew… - Tetrahedron, 2021 - Elsevier
Reaction of methyl-2-(2-formylphenyl)acetate with primary amines in a reductive amination/cyclisation process resulted in N-substituted 1,4-dihydro-3(2H)-isoquinolinones. With H 2 …
Number of citations: 1 www.sciencedirect.com
K Bowden - Chemical Society Reviews, 1995 - pubs.rsc.org
… -2-carboxylate, as well as for 2-formylphenyl acetate.' Those with enhanced rate ratios, re, of >… the 2,6-diformyl-4methylphenyl acetate about 23 times faster than 2-formylphenyl acetate. …
Number of citations: 41 pubs.rsc.org
K Bowden - Advances in physical organic chemistry, 1993 - Elsevier
… Thus the hydrolysis of 2-formylphenyl acetate undergoing intramolecular catalysis (p. 191) is an endocyclic reaction, while that of methyl 2-formylbenzoate [ 31 is an exocyclic reaction. …
Number of citations: 45 www.sciencedirect.com
SL Powell - Journal of Chemical Research, Synopses, 1997 - pubs.rsc.org
… 2-formylbenzoate has been studied at 25.0 C in water6 and at several temperatures in 70% (v/v) 1,4-dioxane–water7 and the alkaline and neutral hydrolysis of 2-formylphenyl acetate at …
Number of citations: 0 pubs.rsc.org
T Minami, T Isonaka, Y Okada… - The Journal of Organic …, 1993 - ACS Publications
The copper-mediated reaction of phosphinyl-stabilized carbanions 2a-c with aryl halides la-i in DMF or HMPA produced (arylmethyl) phosphonates 3-11 in good yields. Similar …
Number of citations: 51 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.